d-Ephedrine

Vue d'ensemble

Description

L’éphédrine est un stimulant du système nerveux central d’origine naturelle présent dans les plantes du genre Ephedra. Elle est utilisée depuis des siècles dans les systèmes médicaux traditionnels et a trouvé des applications en médecine moderne. L’éphédrine est connue pour ses effets stimulants et est utilisée pour prévenir l’hypotension artérielle pendant l’anesthésie, traiter l’asthme, la narcolepsie et l’obésité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’éphédrine peut être synthétisée par diverses méthodes. Une méthode courante implique la réaction de Friedel-Crafts utilisant le chlorure de 2-chloropropionyle et le benzène comme matières premières, catalysée par un acide de Lewis pour produire la 2-chloro-1-phényl-1-propanone. Cet intermédiaire est ensuite mis à réagir avec la méthylamine dans un solvant aprotique pour produire la 2-méthylamino-1-phényl-1-propanone, qui est ensuite transformée pour obtenir l’éphédrine .

Méthodes de production industrielle : La production industrielle de l’éphédrine implique souvent l’extraction des plantes d’Ephedra. Les plantes sont traitées pour isoler les alcaloïdes, qui sont ensuite purifiés pour obtenir l’éphédrine. Cette méthode est encore largement utilisée, en particulier dans les régions où les plantes d’Ephedra sont abondantes .

Analyse Des Réactions Chimiques

Types de réactions : L’éphédrine subit diverses réactions chimiques, notamment :

Oxydation : L’éphédrine peut être oxydée pour former de la noréphédrine.

Réduction : La réduction de l’éphédrine peut donner de la méthyléphédrine.

Substitution : L’éphédrine peut subir des réactions de substitution, en particulier au niveau du groupe amino.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes ou les chlorures d’acyle.

Principaux produits :

Oxydation : Noréphédrine

Réduction : Méthyléphédrine

Substitution : Divers dérivés substitués selon les réactifs utilisés

4. Applications de la recherche scientifique

L’éphédrine a une large gamme d’applications de recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d’autres composés.

Biologie : Étudiée pour ses effets sur le système nerveux central et les processus métaboliques.

Médecine : Utilisée pour traiter des affections telles que l’asthme, la congestion nasale et l’hypotension. Elle est également étudiée pour son potentiel en matière de perte de poids et d’amélioration des performances sportives.

Industrie : Utilisée dans la production de décongestionnants et de bronchodilatateurs .

Applications De Recherche Scientifique

1.1. Treatment of Hypotension

d-Ephedrine is commonly used to manage hypotension, particularly during anesthesia. It acts by increasing vascular resistance and cardiac output, thereby stabilizing blood pressure levels in patients undergoing surgical procedures. A study highlighted that ephedrine effectively counteracts hypotension caused by spinal anesthesia, demonstrating its utility in clinical settings .

1.2. Respiratory Therapy

Historically, this compound has been employed to treat bronchial asthma and allergic conditions due to its bronchodilator properties. It facilitates airway dilation by stimulating beta-2 adrenergic receptors, although its use has declined with the advent of more selective agents like albuterol .

Table 1: Summary of Medical Uses of this compound

Weight Management

This compound gained popularity in weight loss supplements due to its thermogenic properties. It enhances metabolic rate and promotes fat oxidation, particularly when combined with caffeine. A meta-analysis indicated that ephedrine-containing products significantly reduced body weight and improved lipid profiles compared to placebo .

Table 2: Weight Loss Effects of this compound

| Study | Sample Size | Duration | Weight Loss (kg) | Heart Rate Increase (bpm) |

|---|---|---|---|---|

| Buemann et al., 1994 | 32 | 8 weeks | 3.5 | 5 |

| Carey et al., 2015 | 23 | 28 days | 2.0 | 7 |

| Greenway et al., 2004 | 40 | 3 months | 4.5 | 6 |

Performance Enhancement

In sports, this compound has been utilized as a performance-enhancing substance due to its stimulant effects on the central nervous system (CNS). It can increase heart rate and enhance energy expenditure during physical activities. However, its use is controversial and often banned in competitive sports due to potential health risks .

Table 3: Performance Enhancement Studies Involving this compound

| Study | Population | Findings |

|---|---|---|

| Smith et al., 2001 | Athletes | Increased aerobic capacity observed |

| Johnson et al., 2003 | Obese individuals | Enhanced metabolic rate during exercise |

Chemical Synthesis

Beyond its pharmacological uses, this compound serves as a chiral auxiliary in organic synthesis, particularly in the production of various pharmaceuticals including anti-HIV drugs like saquinavir . Its ability to influence stereochemistry makes it valuable in synthetic chemistry.

Case Study 1: Anesthetic Management

A clinical case reported successful management of hypotension in a patient undergoing spinal anesthesia using this compound at varying doses (0.25 mg/kg to 1 mg/kg). The study concluded that ephedrine effectively stabilized blood pressure with minimal side effects observed during the procedure.

Case Study 2: Weight Loss Intervention

Another observational study tracked overweight individuals using ephedrine-caffeine combinations over three months, resulting in an average weight loss of approximately 4 kg while monitoring cardiovascular responses.

Mécanisme D'action

L’éphédrine agit à la fois comme un sympathomimétique direct et indirect. Elle stimule les récepteurs adrénergiques alpha et bêta, ce qui entraîne une augmentation de l’activité du système nerveux sympathique. L’éphédrine provoque également la libération de norépinéphrine à partir des vésicules de stockage dans les neurones présynaptiques, ce qui renforce ses effets. Cette double action entraîne une augmentation du rythme cardiaque, de la tension artérielle et de la bronchodilatation .

Composés similaires :

Pseudoéphédrine : Structurellement similaire à l’éphédrine, mais avec des effets pharmacologiques différents. Principalement utilisée comme décongestionnant.

Noréphédrine : Produit d’oxydation de l’éphédrine ayant des effets stimulants similaires.

Méthyléphédrine : Produit de réduction de l’éphédrine ayant des propriétés bronchodilatatrices améliorées.

Unicité de l’éphédrine : La combinaison unique d’actions sympathomimétiques directes et indirectes de l’éphédrine la rend particulièrement efficace dans le traitement de diverses affections. Sa capacité à stimuler à la fois les récepteurs adrénergiques alpha et bêta, ainsi qu’à favoriser la libération de norépinéphrine, la distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Pseudoephedrine: Structurally similar to ephedrine but with different pharmacological effects. Used primarily as a decongestant.

Norephedrine: An oxidation product of ephedrine with similar stimulant effects.

Methylephedrine: A reduction product of ephedrine with enhanced bronchodilator properties.

Uniqueness of Ephedrine: Ephedrine’s unique combination of direct and indirect sympathomimetic actions makes it particularly effective in treating a variety of conditions. Its ability to stimulate both alpha and beta adrenergic receptors, along with promoting norepinephrine release, sets it apart from other similar compounds .

Activité Biologique

d-Ephedrine, a sympathomimetic amine, is primarily recognized for its stimulant properties and its role in various therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical effects, case studies, and research findings.

Overview of this compound

This compound is a stereoisomer of ephedrine, which acts on both alpha (α) and beta (β) adrenergic receptors. Its pharmacological effects include:

- Alpha-1 Receptor Activation : Causes vasoconstriction and increased blood pressure.

- Beta-1 Receptor Activation : Enhances heart rate and contractility.

- Beta-2 Receptor Activation : Induces bronchodilation and vasodilation.

These actions contribute to its use in treating conditions like asthma, hypotension during anesthesia, and as a decongestant.

Pharmacokinetics

This compound exhibits significant oral bioavailability (approximately 88%) with varying onset times depending on the route of administration:

| Route of Administration | Onset of Action |

|---|---|

| Oral | 15 to 60 minutes |

| Intramuscular | 10 to 20 minutes |

| Intravenous | Within seconds |

The compound is largely unmetabolized, with about 8-20% converted to norephedrine through N-demethylation .

This compound functions as both a direct and indirect sympathomimetic agent. It activates adrenergic receptors while also promoting norepinephrine release from nerve terminals. This dual mechanism results in prolonged sympathetic stimulation, affecting cardiovascular and respiratory systems .

Cardiovascular Effects

Clinical trials have shown that this compound can significantly increase heart rate and blood pressure. A study comparing this compound to pseudoephedrine indicated that the former had a more pronounced impact on cardiovascular parameters .

Weight Loss and Lipid Profile

Research indicates that ephedrine-containing products can enhance weight loss and improve lipid profiles when compared to placebo groups. For instance, one study reported:

- Lower LDL-C Levels : Mean difference of -5.98 mg/dL (95% CI: -10.97, -0.99; p = 0.02).

- Increased Heart Rate : An average increase of 5.90 beats/min compared to placebo (95% CI: 2.18, 9.63; p = 0.0008) .

Ephedrine-Induced Psychosis

A notable case involved a patient who developed psychotic symptoms after consuming an over-the-counter weight-loss supplement containing ephedrine. The patient exhibited paranoia and hallucinations, which resolved upon discontinuation of the supplement . This emphasizes the potential for adverse psychological effects associated with high doses or prolonged use.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Cognitive Effects : A randomized controlled trial examined the impact of dl-methylephedrine on brain function using PET scans, revealing that it had weaker effects compared to pseudoephedrine .

- Safety Profile : Concerns regarding cardiovascular risks have been highlighted by the FDA due to significant side effects associated with sympathomimetics like this compound .

- Illegal Production Cases : Investigations into illegal production methods in regions like Fujian, China have raised awareness about the misuse of ephedrine for illicit drug synthesis .

Propriétés

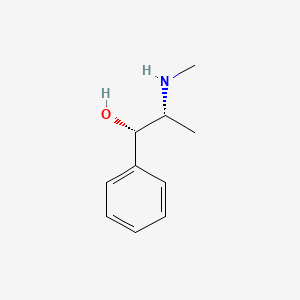

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGRBVOPPLSCSI-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ON, C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ephedrine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ephedrine | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022985 | |

| Record name | Ephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0085 g/cu cm at 22 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-240 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ephedrine is a direct and indirect sympathomimetic amine. As a direct effect, ephedrine activates alpha-adrenergic and beta-adrenergic receptors. As an indirect effect, it inhibits norepinephrine reuptake and increases the release of norepinephrine from vesicles in nerve cells. These actions combined lead to larger quantities of norepinephrine present in the synapse for more extended periods of time, increasing stimulation of the sympathetic nervous system. Ephedrine acts as an agonist of alpha-1, beta-1 and beta-2-adrenergic receptors. The stimulation of alpha-1-adrenergic receptors causes the constriction of veins and a rise in blood pressure, the stimulation of beta-1-adrenergic receptors increases cardiac chronotropy and inotropy, and the stimulation of beta-2-adrenergic receptors causes vasodilation and bronchodilation., Ephedrine alkaloids are members of a large family of sympathomimetic compounds that include dobutamine and amphetamine. Members of this family increase blood pressure and heart rate by binding to alpha- and beta-adrenergic receptors present in many parts of the body, including the heart and blood vessels. These compounds are called sympathomimetics because they mimic the effects of epinephrine and norepinephrine, which occur naturally in the human body. In addition to their direct pharmacological effects, many of these compounds also stimulate the release of norepinephrine from nerve endings. The release of norepinephrine further increases the sympathomimetic effects of these compounds, at least transiently., Ephedrine does not contain a catechol moiety, and it is effective after oral administration. The drug stimulates heart rate and cardiac output and variably increases peripheral resistance; as a result, ephedrine usually increases blood pressure. Stimulation of the alpha-adrenergic receptors of smooth muscle cells in the bladder base may increase the resistance to the outflow of urine. Activation of beta-adrenergic receptors in the lungs promotes bronchodilation., Ephedrine stimulates both alpha- and beta-adrenergic receptors. It is believed that beta-adrenergic effects result from stimulation of the production of cyclic adenosine 3',5'-monophosphate (AMP) by activation of the enzyme adenyl cyclase, whereas a-adrenergic effects result from inhibition of adenyl cyclase activity. In contrast to epinephrine, ephedrine also has an indirect effect by releasing norepinephrine from its storage sites. With prolonged use or if doses are given frequently, ephedrine may deplete norepinephrine stores in sympathetic nerve endings and tachyphylaxis may develop to the cardiac and pressor effects. Tachyphylaxis to the bronchial effects of the drug may also occur, but it is not the result of norepinephrine depletion. | |

| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1354 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1354 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water | |

CAS No. |

299-42-3 | |

| Record name | Ephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ephedrine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ephedrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN83C131XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.1 °C, 34 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.